molecular formula C17H17BrN2OS B2831055 4-(4-METHOXYPHENYL)-3-METHYL-2-(PHENYLAMINO)-1,3-THIAZOL-3-IUM BROMIDE CAS No. 477526-07-1

4-(4-METHOXYPHENYL)-3-METHYL-2-(PHENYLAMINO)-1,3-THIAZOL-3-IUM BROMIDE

Cat. No.: B2831055
CAS No.: 477526-07-1
M. Wt: 377.3
InChI Key: PNMDGTPNFFZKFT-UHFFFAOYSA-N
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Description

4-(4-METHOXYPHENYL)-3-METHYL-2-(PHENYLAMINO)-1,3-THIAZOL-3-IUM BROMIDE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Schiff base reaction, where an aldehyde reacts with a primary amine to form an imine, which is then cyclized to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve large-scale adaptations of laboratory synthesis techniques. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the optimization of reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-METHOXYPHENYL)-3-METHYL-2-(PHENYLAMINO)-1,3-THIAZOL-3-IUM BROMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiazolidine derivative.

Scientific Research Applications

4-(4-METHOXYPHENYL)-3-METHYL-2-(PHENYLAMINO)-1,3-THIAZOL-3-IUM BROMIDE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)(4-methyl-3-pyridinyl)methanamine
  • N-(4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)(3-pyridinyl)methanamine
  • N-(4-(4-methoxyphenyl)-3-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-4-methyl-2-pyridinamine

Uniqueness

What sets 4-(4-METHOXYPHENYL)-3-METHYL-2-(PHENYLAMINO)-1,3-THIAZOL-3-IUM BROMIDE apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy group and the benzenaminium moiety can enhance its ability to interact with biological targets, making it a promising candidate for further research .

Properties

IUPAC Name

4-(4-methoxyphenyl)-3-methyl-N-phenyl-1,3-thiazol-3-ium-2-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS.BrH/c1-19-16(13-8-10-15(20-2)11-9-13)12-21-17(19)18-14-6-4-3-5-7-14;/h3-12H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMDGTPNFFZKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(SC=C1C2=CC=C(C=C2)OC)NC3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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